molecular formula C9H13N2NaO12P2 B12307131 Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate

Cat. No.: B12307131
M. Wt: 426.14 g/mol
InChI Key: OCSYTSDILWGALR-UHFFFAOYSA-M
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Description

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate is a complex organic compound with significant importance in various scientific fields. This compound is also known as Uridine-5’-diphosphate sodium salt and is a nucleotide derivative. It plays a crucial role in biochemical processes, particularly in the synthesis of glycogen and the metabolism of carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate involves multiple steps. The primary synthetic route includes the phosphorylation of uridine, a nucleoside, to form uridine monophosphate, which is further phosphorylated to produce uridine diphosphate. The reaction conditions typically involve the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound is carried out through enzymatic synthesis, where enzymes like nucleoside diphosphate kinases catalyze the phosphorylation reactions. This method is preferred due to its high specificity and efficiency. The process involves the use of microbial fermentation to produce the necessary enzymes, followed by the extraction and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include uridine triphosphate, uridine monophosphate, and various substituted uridine derivatives .

Scientific Research Applications

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate involves its role as a substrate in enzymatic reactions. It acts as a donor of phosphate groups in the synthesis of glycogen and other biochemical processes. The molecular targets include enzymes like glycogen synthase and nucleoside diphosphate kinases, which facilitate the transfer of phosphate groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate is unique due to its specific role in carbohydrate metabolism and its use as a biochemical reagent in various scientific fields. Its ability to act as a phosphate donor in enzymatic reactions sets it apart from other nucleotide derivatives .

Properties

Molecular Formula

C9H13N2NaO12P2

Molecular Weight

426.14 g/mol

IUPAC Name

sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate

InChI

InChI=1S/C9H14N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/q;+1/p-1

InChI Key

OCSYTSDILWGALR-UHFFFAOYSA-M

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+]

Origin of Product

United States

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